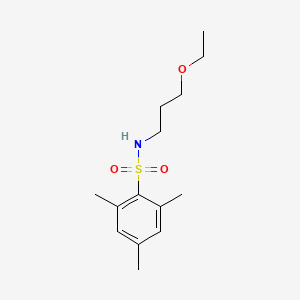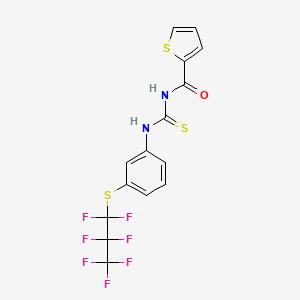![molecular formula C18H24N4O2 B4591132 N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE](/img/structure/B4591132.png)
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE
Descripción general
Descripción
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is a complex organic compound that features a benzodiazole core, a cyclopentylcarbamoyl group, and an acetamide moiety
Aplicaciones Científicas De Investigación
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
Target of Action
Similar compounds have been implicated in virus infection and replication .
Mode of Action
It is suggested that similar compounds potentially disturb virus uncoating rather than virus attachment and endosomal acidification .
Biochemical Pathways
It is known that similar compounds can block the infection of certain viruses in vitro .
Result of Action
Similar compounds have been found to block the infection of certain viruses in vitro .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The use of high-throughput screening and optimization of reaction parameters is crucial to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like sodium hydroxide
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds with similar benzodiazole cores.
Carbamoyl Compounds: Molecules featuring carbamoyl groups.
Acetamide Derivatives: Compounds containing acetamide moieties
Uniqueness
N-(1-{1-[(CYCLOPENTYLCARBAMOYL)METHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12(19-13(2)23)18-21-15-9-5-6-10-16(15)22(18)11-17(24)20-14-7-3-4-8-14/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUAHWSZMKGBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)NC3CCCC3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4591055.png)
methanone](/img/structure/B4591056.png)
![N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4591070.png)
![N-{2-(2-chlorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B4591079.png)
![2-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4591087.png)
![ethyl 4-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4591089.png)


![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-cyclohexylthiourea](/img/structure/B4591114.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4591124.png)


![6-[3-(difluoromethoxy)phenyl]-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4591150.png)
